![molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6](/img/structure/B2389089.png)
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C12H15N3OS and a molecular weight of 249.33, is known for its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The compound N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can act as antioxidants, suggesting that they may interact with pathways involved in oxidative stress. They can also exhibit anti-inflammatory activity, indicating that they may affect inflammation-related pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with DNA, playing a significant role in governing the type of interaction with DNA . This interaction can lead to DNA cleavage, which is a crucial process in many biological reactions .
Cellular Effects
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to have antiproliferative activity in yeast and human tumor cells in culture . This compound influences cell function by inflicting DNA damage, which can lead to cell death mainly by apoptosis .
Molecular Mechanism
The molecular mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide involves its interaction with DNA. It has a higher propensity for inflicting DNA damage, which is related to its higher binding affinity to DNA . This interaction can lead to changes in gene expression, which can ultimately influence various cellular processes .
Temporal Effects in Laboratory Settings
It has been observed that this compound has a DNA cleavage efficiency at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4,6-dimethylbenzo[d]thiazole-2-carbohydrazide with propionic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.
Scientific Research Applications
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: This compound shares a similar benzothiazole core structure but differs in its substituents and functional groups.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: These compounds also contain a thiazole ring and have been studied for their biological activities.
Uniqueness
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a propionohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPYDOQPYAYNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
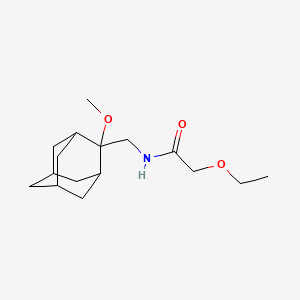
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)
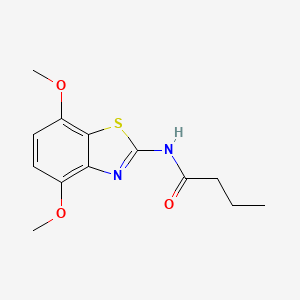

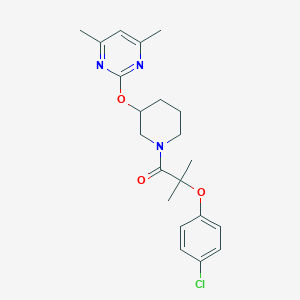
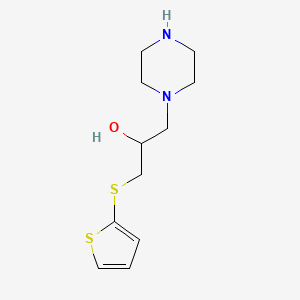
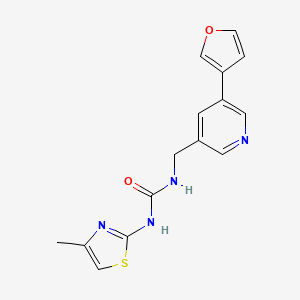
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)
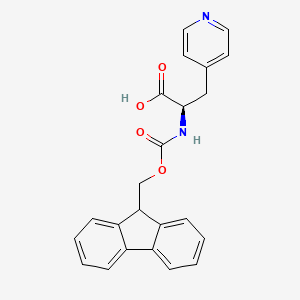
![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2389018.png)
![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
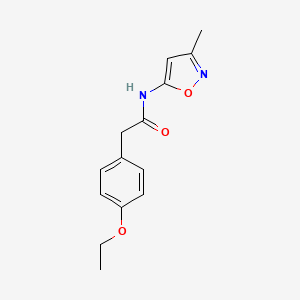
![5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2389029.png)
